Product packaging for Hydroxy-o-tolyl-acetic acid(Cat. No.:CAS No. 85589-35-1)

Hydroxy-o-tolyl-acetic acid

Cat. No.: B3158144
CAS No.: 85589-35-1
M. Wt: 166.17 g/mol
InChI Key: LVHVBUDHMBQPMI-UHFFFAOYSA-N
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Description

Conceptual Frameworks of Hydroxy-o-tolyl-acetic Acid within Synthetic Chemistry

At its core, this compound belongs to the class of α-hydroxy acids, which are characterized by a hydroxyl group attached to the alpha carbon of a carboxylic acid. nih.gov This structural motif is the foundation of its chemical reactivity and utility. The presence of both a carboxylic acid and a hydroxyl group allows for a dual-pronged approach in synthetic strategies, enabling it to participate in a wide array of chemical transformations.

The tolyl group, a methyl-substituted phenyl ring, introduces further nuances. The position of the methyl group (ortho, in this case) influences the electronic and steric properties of the molecule, which can be strategically exploited in stereoselective synthesis. The aromatic ring itself provides a scaffold for further functionalization, expanding the range of possible derivatives.

Mandelic acid and its derivatives, of which this compound is a member, are considered important building blocks in chemical synthesis and stereochemistry research. nih.gov Their utility stems from their ability to undergo various reactions at the hydroxyl and carboxylic acid functionalities, as well as on the aromatic ring.

Evolution of Research Perspectives on this compound and its Derivatives

Historically, research on α-hydroxy acids was often focused on their natural occurrence and biological activities. nih.govlawdata.com.tw However, the focus has progressively shifted towards their application in synthetic organic chemistry. The development of new synthetic methodologies and the increasing demand for enantiomerically pure compounds have propelled mandelic acid and its derivatives into the spotlight. nih.govnih.gov

Early research may have concentrated on simple esterification or oxidation reactions. However, contemporary research explores more complex transformations, including their use in the synthesis of heterocycles, polymers, and chiral ligands for asymmetric catalysis. For instance, derivatives of mandelic acid have been used to create chiral stationary phases for high-performance liquid chromatography (HPLC) to separate enantiomers. nih.govresearchgate.net

The synthesis of various derivatives has also been a key area of investigation. For example, researchers have synthesized 2-mercapto-1,3,4-thiazole derivatives of mandelic acid and halogenated derivatives for the construction of chiral coordination polymers. acs.orgtandfonline.com These studies highlight the adaptability of the mandelic acid scaffold to create a diverse range of molecules with specific properties.

Strategic Importance of this compound as a Synthetic Intermediate

The strategic importance of this compound lies in its role as a versatile intermediate for the synthesis of high-value chemical entities. Its bifunctional nature allows for sequential or orthogonal transformations, providing a streamlined route to complex target molecules.

One of the key applications is in the synthesis of pharmaceuticals and other biologically active compounds. Enantiomerically pure mandelic acid and its derivatives are crucial chiral building blocks for the manufacture of drugs like semisynthetic penicillins and cephalosporins. nih.gov

Furthermore, the tolyl moiety offers opportunities for derivatization that can fine-tune the properties of the final product. For example, o-tolylacetic acid has been used as a starting material in the synthesis of natural butenolide-acrylate conjugates. mdpi.com The ability to introduce various functional groups onto the aromatic ring or modify the existing ones makes this compound a highly valuable and adaptable synthetic intermediate.

Below is a table summarizing some of the key research findings related to the synthesis and application of this compound and its derivatives:

Research FocusKey Findings
Synthesis of Derivatives Successful synthesis of 2-mercapto-1,3,4-thiazole and halogenated derivatives. acs.orgtandfonline.com
Chiral Separations Used as a model compound for developing chiral stationary phases in HPLC. nih.govresearchgate.net
Catalysis Employed in the creation of chiral ligands for asymmetric synthesis.
Intermediate in Multi-step Synthesis Utilized as a starting material for natural product synthesis and other complex molecules. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10O3 B3158144 Hydroxy-o-tolyl-acetic acid CAS No. 85589-35-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-2-(2-methylphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-6-4-2-3-5-7(6)8(10)9(11)12/h2-5,8,10H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVHVBUDHMBQPMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformations of Hydroxy O Tolyl Acetic Acid

Hydroxyl Functional Group Reactivity

The secondary hydroxyl group in Hydroxy-o-tolyl-acetic acid is a key site for several important chemical reactions, including esterification and oxidation. Its reactivity is also influenced by the presence of the adjacent carboxyl and tolyl groups.

Esterification is a fundamental reaction where an alcohol reacts with an acid to form an ester and water. byjus.comiajpr.com The hydroxyl group of this compound can undergo esterification with various carboxylic acids or their derivatives. The reaction is typically catalyzed by an acid, such as concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.uk

The general equation for the esterification of the hydroxyl group is:

C₆H₄(CH₃)CH(OH)COOH + R'COOH ⇌ C₆H₄(CH₃)CH(OOCR')COOH + H₂O

Research has shown the feasibility of preparing esters from related compounds. For instance, a process for preparing this compound methyl ester has been described, which involves the reaction of 2-Hydroxy-2-o-tolyl-acetamide with methanol (B129727) in the presence of acids. googleapis.com Enzymatic catalysis, using lipases in nonpolar solvents, also presents a viable, and often more selective, method for esterifying multifunctional compounds like this compound. researchgate.net

ReactantReagent/CatalystProductReference
2-Hydroxy-2-o-tolyl-acetamideMethanol / AcidThis compound methyl ester googleapis.com
Carboxylic Acid + AlcoholAcid Catalyst (e.g., H₂SO₄)Ester + Water chemguide.co.uk
m-Cresol + Acetic AcidPorcine Pancreas Lipase (PPL)m-Tolyl Acetate (B1210297) researchgate.net

The secondary alcohol of this compound can be oxidized to form the corresponding ketone, Keto-o-tolyl-acetic acid (also known as Oxo-o-tolyl-acetic acid). This transformation is a common reaction for secondary alcohols.

The general reaction is:

C₆H₄(CH₃)CH(OH)COOH + [O] → C₆H₄(CH₃)C(=O)COOH + H₂O

Various oxidizing agents can be employed for this purpose. Mild and selective oxidizing agents like Morpholinium Fluorochromate (MFC) in a solvent such as DMSO are known to effectively oxidize α-hydroxy acids to the corresponding oxoacids. researchgate.net Other chromium-based reagents, such as quinolinium dichromate (QDC), have also been studied for the oxidation of α-hydroxy acids, where the reaction proceeds through the formation of a chromic ester intermediate. researchgate.net Furthermore, catalytic systems, such as those involving iodine and an oxidant like tert-butyl hydroperoxide (TBHP), have been shown to be effective for the oxidation of α-methylene ketones to 1,2-diketones, a related transformation. acs.org Asymmetric oxidation methods have also been developed that can convert α-hydroxy ketones into more oxygenated products with high enantioselectivity. taltech.ee

Starting MaterialOxidizing Agent/SystemProductKey FindingReference
α-Hydroxy acidsMorpholinium Fluorochromate (MFC)OxoacidsMFC is a selective and mild oxidizing agent for this transformation. researchgate.net researchgate.net
Lactic acid, Mandelic acidQuinolinium Dichromate (QDC)Aldehydes and CO₂Reaction proceeds via a cyclic chromic ester. researchgate.net researchgate.net
Alkyl AromaticsO₂ / Bis(2-butoxyethyl) etherKetonesA clean condition method for oxidation. mdpi.com mdpi.com
Benzyl phenyl ketoneI₂ / TBHPBenzilAn efficient system for oxidizing α-methylene ketones. acs.org acs.org

The proximity of the hydroxyl and carboxyl groups in this compound allows for potential intramolecular interactions, primarily through hydrogen bonding. This can influence the molecule's conformation and reactivity. Theoretical studies on similar molecules, such as 2-hydroxy-2-iminoacetic acid, have analyzed the nature of intramolecular O-H---O and N-H---O hydrogen bonds. nih.gov In many structures containing both hydroxyl and carbonyl groups, the hydroxyl group can act as a hydrogen bond donor to the carbonyl oxygen. mdpi.com This intramolecular hydrogen bond can form a stable five-membered ring, affecting the acidity of the carboxyl group and the nucleophilicity of the hydroxyl group. Such interactions can play a role in reaction mechanisms, for example, by influencing which isomer (ortho or para) is formed in reactions like the Fries rearrangement. osti.gov

Carboxyl Functional Group Transformations

The carboxylic acid group is another center of reactivity in this compound, readily undergoing reactions such as salt formation and amidation.

As a carboxylic acid, this compound can react with bases to form salts. This is a standard acid-base reaction.

The general reaction with a base (e.g., NaOH) is:

C₆H₄(CH₃)CH(OH)COOH + NaOH → C₆H₄(CH₃)CH(OH)COONa + H₂O

A specific process for the preparation of this compound sodium salt has been detailed, achieving high purity (>97%) and yield (97-98%). googleapis.com The process involves the hydrolysis of hydroxy(2-methylphenyl)acetonitrile in the presence of a base. googleapis.com The interaction of carboxylic acids with nitrogen-containing bases, such as amines, can also lead to the formation of crystalline salts, where a proton is transferred from the carboxylic acid to the amine. researchgate.net The resulting salt's crystal structure is stabilized by strong hydrogen bonds, like the pyridinium-carboxylate hydrogen bond. researchgate.net

ReactantsProduct FormKey FeaturesReference
Hydroxy(2-methylphenyl)acetonitrile + BaseThis compound sodium saltHigh purity (>97%) and yield (97-98%) process. googleapis.com
Carboxylic Acid + N-containing co-formerCrystalline Salt or Co-crystalFormation of different multi-component crystalline phases. researchgate.net researchgate.net

The carboxyl group of this compound can be converted into an amide by reaction with an amine. This transformation typically requires the activation of the carboxylic acid. beilstein-journals.orgrsc.org

The general reaction is:

C₆H₄(CH₃)CH(OH)COOH + R'R''NH → C₆H₄(CH₃)CH(OH)CONR'R'' + H₂O

A variety of reagents can facilitate this amidation. Boron-based reagents, such as B(OCH₂CF₃)₃, have proven effective for the direct amidation of a wide range of carboxylic acids and amines. acs.org Another approach involves the use of activating agents like 2,4,6-trichloro-1,3,5-triazine (TCT) in combination with a formamide (B127407) catalyst, which converts the carboxylic acid into a more reactive intermediate, such as an acid chloride. rsc.org The synthesis of related amides, such as N-(o-tolyl)caffeamide, has been achieved through a multi-step process involving acetylation, chlorination, amidation, and deacetylation. researchgate.net

Amidation MethodReagentsKey FeaturesReference
Direct AmidationB(OCH₂CF₃)₃Effective for a broad range of acids and amines; purification often simple. acs.org acs.org
Formamide-CatalyzedTCT / FormylpyrrolidineCost-efficient, high functional group compatibility, scalable. rsc.org rsc.org
Indirect ConversionAcetylation, Chlorination, Amidation, DeacetylationMulti-step synthesis used for hydroxycinnamic acid derivatives. researchgate.net researchgate.net
Carboxyl ActivationIsobutyl chloroformateAnhydride (B1165640) formation to activate the carboxyl group. beilstein-journals.org beilstein-journals.org

Decarboxylation Pathways

The loss of carbon dioxide from the carboxylic acid moiety, known as decarboxylation, is a significant transformation for this compound. The presence of the α-hydroxyl group can influence the reaction pathway. While specific studies on the decarboxylation of this compound are not extensively documented in publicly available literature, several general methods for the decarboxylation of α-hydroxy acids and related aryl-acetic acids are applicable.

One potential pathway involves oxidative decarboxylation . For instance, copper-catalyzed aerobic oxidative decarboxylation of α-hydroxyphenylacetic acids is a known method to produce aromatic carbonyl compounds. organic-chemistry.org In this type of reaction, molecular oxygen acts as the terminal oxidant. organic-chemistry.org Applying this to this compound would be expected to yield o-tolylglyoxylic acid initially, which could undergo further reactions.

Another approach is through photoredox catalysis . Visible-light photoredox catalysis has been successfully employed for the decarboxylation of α-amino acids and α-hydroxy acids under mild, organocatalytic conditions. organic-chemistry.org This method offers a metal-free alternative for the conversion of the carboxylic acid group.

Furthermore, decarboxylative halogenation represents a pathway where the carboxyl group is replaced by a halogen. acs.org Aryl carboxylic acids bearing ortho-hydroxy substituents have been shown to undergo decarboxylative iodination in the presence of a palladium catalyst. openstax.org This suggests that under specific conditions, this compound could be converted to a halogenated derivative with concurrent loss of CO2.

The Krapcho decarboxylation is a well-known method, particularly for esters with an electron-withdrawing group in the β-position, and has been adapted for various substrates, including those under aqueous microwave conditions. organic-chemistry.org While not directly analogous, the principles of facilitating decarboxylation through stable intermediates could be explored for this compound derivatives.

Reactions Involving the Aromatic Ring System

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution (EAS), with the regiochemical outcome determined by the directing effects of the existing substituents: the methyl group (-CH₃), the hydroxyl group (-OH) of the hydroxyacetic acid side chain, and the carboxylic acid group (-COOH) itself.

The methyl and hydroxyl groups are generally considered activating groups and ortho-, para-directors . hu.edu.jowikipedia.orgsolubilityofthings.com They donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. hu.edu.jowikipedia.org Conversely, the carboxylic acid group (or more accurately, the -CH(OH)COOH side chain) is a deactivating group and a meta-director due to its electron-withdrawing nature. hu.edu.jo

Interconversion Pathways with Related O-Tolyl-Acetic Acid Derivatives

This compound and its derivatives can exist in equilibrium with other isomeric forms, most notably through tautomerism and related transformations.

Keto-Enol Tautomerism: The corresponding keto form of this compound is o-tolylglyoxylic acid. This keto-acid can exist in equilibrium with its enol tautomer. openstax.orgbyjus.comlibretexts.orgmasterorganicchemistry.com Keto-enol tautomerism is a chemical equilibrium between a keto form and an enol, which is an alcohol bonded to a carbon-carbon double bond. openstax.orgbyjus.comlibretexts.orgmasterorganicchemistry.com While for most simple carbonyl compounds the keto form is significantly more stable and predominates at equilibrium, the presence of conjugation or intramolecular hydrogen bonding can increase the proportion of the enol form. openstax.orgmasterorganicchemistry.com The interconversion is catalyzed by both acids and bases. openstax.org

Formation of Methoxyimino Derivatives: The keto form, o-tolylglyoxylic acid, can be converted into its methoxyimino derivative. The synthesis of (E)-methyl 2-(hydroxyimino)-2-o-tolyl acetate is a key step in the preparation of certain fungicides. nih.gov This intermediate is then typically methylated to yield the final (E)-α-(methoxyimino)benzeneacetate derivative. nih.gov The reaction to form the hydroxyimino compound from the keto-ester proceeds stereoselectively, favoring the E-isomer. nih.gov This transformation highlights the accessibility of the keto-form and its utility in synthesizing related derivatives.

The methyl ester of this compound, methyl 2-hydroxy-2-(o-tolyl)acetate, is a key derivative for both synthetic transformations and analytical purposes, particularly for gas chromatography (GC) analysis.

Synthesis: The methyl ester can be synthesized via standard esterification procedures from this compound, for example, by reaction with methanol in the presence of an acid catalyst. A chemoselective esterification of α-hydroxy acids has been reported using salicylaldehyde (B1680747) as a catalyst, which could be applicable. rsc.org The 1H NMR spectrum of methyl 2-hydroxy-2-(o-tolyl)acetate shows characteristic signals for the aromatic protons, the methine proton, the methyl ester protons, and the hydroxyl proton. rsc.org

Derivatization for Analysis: For GC analysis, the polarity of the hydroxyl and any residual carboxylic acid groups must be reduced to increase volatility and thermal stability. colostate.edusemanticscholar.org This is achieved through derivatization.

Silylation: This is a common method where active hydrogens in -OH and -COOH groups are replaced by a trimethylsilyl (B98337) (TMS) group. colostate.edusigmaaldrich.comresearchgate.net Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used, often with a catalyst such as trimethylchlorosilane (TMCS). sigmaaldrich.comresearchgate.net The reaction conditions, such as temperature and time, need to be optimized for complete derivatization. sigmaaldrich.com

Acylation: This involves the introduction of an acyl group, converting the hydroxyl group into an ester. researchgate.net This can be achieved using various acylating agents.

The choice of derivatization reagent and conditions depends on the specific requirements of the analytical method. nih.gov

Derivatization Strategies Involving Hydroxy O Tolyl Acetic Acid

Regioselective Fluorination Strategies for Hydroxy-o-tolyl-acetic Acid Analogues

The introduction of fluorine into organic molecules can significantly alter their properties, making regioselective fluorination a key strategy in medicinal chemistry. nih.govacs.org

Mechanisms of Oxygen-to-Fluorine Replacement

The replacement of a hydroxyl group with fluorine, known as deoxofluorination, is a critical transformation. researchgate.net The mechanism of electrophilic fluorination is a subject of ongoing research, with evidence supporting both S_N2 and single-electron transfer (SET) pathways. wikipedia.org In the context of aromatic compounds, computational studies on cytochrome P450-mediated defluorination suggest pathways involving either a 1,2-fluorine shift or the formation of an epoxide intermediate following an initial electrophilic attack on the aromatic ring. manchester.ac.ukresearchgate.net These intermediates can then react to achieve defluorination, sometimes assisted by a solvent proton. manchester.ac.uk

Enzymatic Activation Methods for Targeted Fluorination (e.g., Cytochrome P450-catalyzed Oxygenation)

Cytochrome P450 enzymes are highly versatile monooxygenases capable of catalyzing a wide range of reactions, including hydroxylation, which can be a prerequisite for fluorination. nih.gov While direct enzymatic fluorination is challenging, P450 enzymes can be engineered to catalyze the introduction of fluorine. nih.gov These enzymes can be involved in the metabolism of fluorinated aromatic compounds, sometimes leading to defluorination. annualreviews.org The mechanism often involves the formation of reactive intermediates. manchester.ac.uknih.gov For instance, P450 enzymes can activate a molecule at a specific site, which can then be targeted for a subsequent chemical fluorination step. A chemo-enzymatic transformation has been demonstrated where a P450 variant facilitates demethylation, and the resulting hydroxyl group is then chemically converted to fluorine using a reagent like DAST (diethylaminosulfur trifluoride). google.com

Application of Fluorinating Agents

A variety of reagents have been developed for the deoxyfluorination of carboxylic acids to form acyl fluorides. cas.cn These reagents offer alternatives to more hazardous traditional methods. organic-chemistry.org Some commonly used modern fluorinating agents include:

Selectfluor® (F-TEDA-BF₄) : This electrophilic fluorinating agent is used in various fluorination reactions, including the synthesis of α-fluoro-α-arylcarboxylic acids from phenylacetic acids under dry conditions. mdpi.comlibretexts.orglibretexts.org

DAST (Diethylaminosulfur trifluoride) and Deoxo-Fluor® : These are common deoxofluorinating agents for converting alcohols and carboxylic acids to their corresponding fluorinated derivatives. acs.org Deoxo-Fluor® is noted for being more thermally stable than DAST. organic-chemistry.org

XtalFluor-E® and XtalFluor-M® : These crystalline aminodifluorosulfinium salts are more stable and easier to handle than DAST and can be used for the fluorination of a wide range of substrates, including carboxylic acids. acs.org

Pentafluoropyridine (PFP) : PFP can act as a deoxyfluorination reagent to generate acyl fluorides from carboxylic acids under mild conditions and can be used in one-pot amide bond formation. acs.org

CpFluor™ : This is a bench-stable, all-carbon-based fluorination reagent for the efficient conversion of various carboxylic acids to acyl fluorides under neutral conditions. cas.cn

Table 1: Common Fluorinating Agents for Carboxylic Acids

Reagent Name Common Abbreviation or Trade Name Key Features
1-(Chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) Selectfluor® Electrophilic fluorinating agent; used for α-fluorination of arylcarboxylic acids. mdpi.comlibretexts.org
Diethylaminosulfur trifluoride DAST Common deoxofluorinating agent. acs.org
Bis(2-methoxyethyl)aminosulfur trifluoride Deoxo-Fluor® More thermally stable than DAST. organic-chemistry.org
(Diethylamino)difluorosulfinium tetrafluoroborate XtalFluor-E® Crystalline, stable, and easy to handle. acs.org
Pentafluoropyridine PFP Mild deoxyfluorination; enables one-pot amidation. acs.org
3,3-Difluoro-1,2-diphenylcyclopropene CpFluor™ Bench-stable, all-carbon reagent; neutral reaction conditions. cas.cn

Synthesis of Esters from this compound (e.g., Propyl Esters)

Esterification is a fundamental reaction for modifying carboxylic acids. The synthesis of esters from carboxylic acids and alcohols is typically catalyzed by an acid, such as concentrated sulfuric acid or dry hydrogen chloride gas. libretexts.org This reaction is reversible, and to favor the formation of the ester, the product can be removed by distillation as it forms, especially for smaller, more volatile esters. libretexts.org For larger esters, the reaction mixture is often heated under reflux to reach equilibrium, followed by separation of the ester via fractional distillation. libretexts.org

Enzymatic methods, particularly using lipases, offer a milder and often more selective alternative to chemical catalysis for esterification. researchgate.net For example, the synthesis of (R)-fluoro-o-tolyl-acetic acid propyl ester has been documented. google.com Another related synthesis involves the preparation of (4-acetyl-3-hydroxy-2-propylphenoxy)acetic acid ethyl ester, which is subsequently hydrolyzed to the corresponding carboxylic acid. prepchem.com

Amide Bond Formation from this compound (e.g., with Cyclohexylamine)

Amide bond formation is a cornerstone of organic and medicinal chemistry. luxembourg-bio.com The direct reaction between a carboxylic acid and an amine is generally unfavorable at room temperature and requires activation of the carboxylic acid. luxembourg-bio.com

A multitude of coupling reagents have been developed to facilitate this transformation. luxembourg-bio.com Common strategies involve the use of carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of an additive such as 1-hydroxy-1H-benzotriazole (HOBt) to suppress side reactions and racemization. luxembourg-bio.com Other activating agents include uronium/aminium, phosphonium, and immonium salts. luxembourg-bio.com

Recent advancements have focused on developing milder and more efficient methods. For instance, the use of N-2-nitrophenyl hydrazonyl bromides allows for the formation of an activated ester intermediate that readily reacts with various amines, including primary amines like benzylamine, to form amides in high yields. nih.gov This method was found to be effective with a variety of primary amines. nih.gov While a specific example with cyclohexylamine (B46788) and this compound is not detailed in the provided context, the general principles of amide bond formation using coupling reagents or specialized activation methods would be applicable. luxembourg-bio.comnih.gov

Intramolecular Cyclization and Lactonization Reactions (e.g., Formation of 3-Isochromanone)

Intramolecular cyclization of derivatives of o-tolylacetic acid is a key strategy for the synthesis of heterocyclic structures like 3-isochromanone. A common pathway involves the selective chlorination of the methyl group of o-tolylacetic acid to form 2-chloromethylphenylacetic acid. google.comgoogle.comjustia.com This reaction is typically carried out using sulfuryl chloride or chlorine gas in the presence of a free radical initiator like AIBN (2,2'-azobis(2-methylbutyronitrile)). google.comgoogle.com

Table 2: Reagents and Conditions for the Synthesis of 3-Isochromanone from o-Tolylacetic Acid

Step Reaction Reagents Initiator/Catalyst Solvent Temperature
1 Chlorination Sulphuryl chloride (SO₂Cl₂) or Chlorine (Cl₂) AIBN (free radical initiator) Fluorobenzene or Chlorobenzene 60-80°C google.comgoogle.com
2 Cyclization 2-chloromethylphenylacetic acid Potassium bicarbonate (base) Fluorobenzene 40-80°C google.com

Mechanistic Studies of Reactions Involving Hydroxy O Tolyl Acetic Acid

Detailed Reaction Mechanisms of Hydroxylation/Oxidation Processes

The oxidation of hydroxy-o-tolyl-acetic acid can target either the aromatic ring, leading to hydroxylation, or the benzylic position. The electron-donating nature of both the existing hydroxyl group and the methyl group activates the aromatic ring, making it susceptible to electrophilic attack. masterorganicchemistry.com This activation influences the regioselectivity of hydroxylation reactions.

Metal-based catalysis offers a pathway for direct C-H bond hydroxylation on the aromatic ring. For instance, manganese complexes in fluorinated alcohol solvents have been shown to catalyze aromatic C-H oxidations. uu.nl The proposed mechanism avoids the formation of free hydroxyl radicals and instead involves a high-valent metal-oxo species, such as Mn(V)=O, as the primary oxidant. uu.nl The presence of a carboxylic acid additive, like acetic acid, is often crucial. The acid is believed to assist in the formation of the active oxidant and to protonate the phenolic products, which prevents them from binding to and deactivating the metal catalyst. uu.nl The steric and electronic properties of the ligands on the manganese catalyst are key to controlling the reaction's chemoselectivity, favoring aromatic hydroxylation over side-chain oxidation. uu.nl

Another common method for oxidation and hydroxylation involves the use of peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA). polimi.it In related acetophenone (B1666503) systems, m-CPBA can induce either a Baeyer-Villiger oxidation (inserting an oxygen atom between the ring and a carbonyl group) or direct hydroxylation of the aromatic ring. polimi.it The favored mechanistic pathway can be controlled by tuning experimental variables. For aromatic hydroxylation, the reaction proceeds via electrophilic aromatic substitution, where the electron-rich ring attacks an electrophilic oxygen species derived from the peroxyacid. polimi.itnih.gov

Table 1: Comparison of Hydroxylation/Oxidation Reagents and Mechanisms

Reagent System Proposed Active Species Key Mechanistic Feature Reference
Mn(complex)/H₂O₂/RCOOH High-valent Metal-Oxo (e.g., Mn(V)=O) Metal-based oxidation; avoids free radicals. uu.nl
m-Chloroperoxybenzoic acid (m-CPBA) Electrophilic oxygen from peroxyacid Electrophilic aromatic substitution. polimi.it
Osmium Tetroxide (OsO₄) Metallocyclic intermediate Concerted syn-addition to a double bond. libretexts.orgpressbooks.pub
Potassium Permanganate (KMnO₄) Manganate ester intermediate Syn-hydroxylation via a cyclic intermediate. libretexts.org

Note: OsO₄ and KMnO₄ are classic reagents for the syn-dihydroxylation of alkenes and are included for context on oxidation mechanisms, though the primary focus for this compound is the aromatic ring. libretexts.orgpressbooks.pub

Mechanistic Pathways of Esterification and Amidation Reactions

The conversion of the carboxylic acid group of this compound into esters and amides is a fundamental transformation that proceeds via nucleophilic acyl substitution. libretexts.org The core mechanistic challenge is to convert the poor leaving group of the carboxylic acid, hydroxide (B78521) (-OH), into a better one. rsc.org

Esterification is most classically achieved through the Fischer esterification reaction. This process involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid. libretexts.orgchemguide.co.uk The mechanism unfolds in several reversible steps:

Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid. This enhances the electrophilicity of the carbonyl carbon. libretexts.orgchemguide.co.uk

Nucleophilic Attack: A molecule of the alcohol acts as a nucleophile, attacking the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate. chemguide.co.uk

Proton Transfer: A proton is transferred from the newly added alkoxy group to one of the original hydroxyl groups, converting it into a good leaving group (H₂O). chemguide.co.uk

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water. chemguide.co.uk

Deprotonation: The protonated ester loses a proton, regenerating the acid catalyst and yielding the final ester product. chemguide.co.uk

Amidation follows similar principles of nucleophilic acyl substitution but often requires more potent activation of the carboxylic acid, as amines are generally less reactive nucleophiles than alcohols in this context. While direct condensation with an amine is possible, the reaction is often facilitated by coupling reagents. rsc.org

One common strategy involves the in-situ formation of a highly reactive intermediate. For example, using a combination of tricyanuryl chloride (TCT) and a formamide (B127407) catalyst can generate a carboxylic acid chloride intermediate. rsc.org This acid chloride is much more electrophilic than the parent carboxylic acid and reacts readily with an amine to form the amide. rsc.org Computational studies on related systems suggest that the amide-forming step can proceed through either a classic stepwise mechanism, involving a tetrahedral adduct, or a concerted acyl substitution mechanism where the C-N bond forms as the C-O bond breaks. rhhz.net

Table 2: Selected Reagents for Amidation and Their Mechanistic Role

Reagent(s) Intermediate Formed Mechanism of Activation Reference
Dicyclohexylcarbodiimide (B1669883) (DCC) O-acylisourea DCC activates the carboxylate, making it a good leaving group. libretexts.org
Thionyl chloride (SOCl₂) Acyl chlorosulfite / Acid chloride The -OH group is replaced by a chlorine atom, a much better leaving group. libretexts.org
TCT / Formamide Acid chloride Forms a highly electrophilic acid chloride in situ. rsc.org
Pivalic anhydride (B1165640) Mixed anhydride Creates a reactive mixed anhydride intermediate. beilstein-journals.org

Elucidation of Mechanistic Insights into Fluorination Procedures

The introduction of fluorine into organic molecules can significantly alter their properties, making fluorination a reaction of high interest. semanticscholar.org For a molecule like this compound, fluorination could occur on the aromatic ring or at the aliphatic side chain. Mechanistic studies focus on controlling the site of fluorination and understanding the reaction pathways. Electrophilic fluorination of the aromatic ring, for example, typically involves an "electrophilic fluorine" source like Selectfluor, which does not generate a free F+ cation but transfers a fluorine atom to a nucleophile through either a single-electron transfer (SET) or an SN2 mechanism. acs.org

A key transformation is the conversion of the phenolic hydroxyl group into a carbon-fluorine bond (deoxyfluorination). The hydroxyl group itself is a very poor leaving group, so it must first be activated. umich.edu A common strategy involves converting the phenol (B47542) into an intermediate with a superior leaving group, such as an aryl fluorosulfonate. umich.edu

The subsequent step is a nucleophilic aromatic substitution (SNAr) using a fluoride (B91410) source. The success of this step is highly dependent on the other substituents on the aromatic ring. Electron-withdrawing groups are necessary to stabilize the negatively charged Meisenheimer intermediate typical of a stepwise SNAr pathway. However, methods like the PhenoFluor-mediated deoxyfluorination proceed via a concerted nucleophilic aromatic substitution (CSNAr). nih.gov This concerted mechanism avoids the formation of high-energy anionic intermediates, thereby expanding the scope to include arenes that are not highly activated by electron-withdrawing groups. nih.gov In this compound, the electron-donating methyl group and the potentially deprotonated carboxylate group would disfavor a traditional SNAr mechanism, making a concerted pathway or a different mechanistic approach, such as one involving transition metals, more viable. masterorganicchemistry.com

Nature utilizes enzymes to perform highly selective oxidation reactions under mild conditions. nih.gov The hydroxylation of the aromatic ring of this compound can be achieved biocatalytically using flavin-dependent monooxygenases. nih.gov These enzymes catalyze the insertion of a single oxygen atom from dioxygen (O₂) into a C-H bond. nih.gov

The catalytic cycle involves several key intermediates:

The flavin adenine (B156593) dinucleotide (FAD) cofactor within the enzyme's active site is first reduced by a reductant, typically NADPH. acs.org

The reduced flavin (FADH₂) reacts with molecular oxygen (O₂). This overcomes the spin barrier between singlet organic molecules and triplet O₂. nih.gov

This reaction forms a key intermediate: a C4a-peroxyflavin. This species can be protonated to yield a C4a-hydroperoxyflavin. nih.govacs.org

The C4a-hydroperoxyflavin is a potent, yet selective, electrophilic oxygenating agent, formally a source of "OH+". nih.gov

This electrophilic intermediate performs an electrophilic aromatic substitution on the electron-rich tolyl ring of the substrate, which is precisely positioned within the enzyme's active site. This step introduces a new hydroxyl group with high regioselectivity, and the flavin cofactor is regenerated upon release of water. nih.gov

A different enzymatic strategy is exemplified by the fluorinase enzyme, which catalyzes C-F bond formation. It performs a direct SN2 reaction between a fluoride ion and S-adenosyl-L-methionine (AdoMet), showcasing how enzymes can employ classic organic mechanisms with remarkable efficiency. nih.gov

Computational and Theoretical Investigations of Hydroxy O Tolyl Acetic Acid

Molecular Structure and Conformation Analysis through Computational Methods

Computational methods, particularly Density Functional Theory (DFT), are instrumental in determining the most stable three-dimensional structure of Hydroxy-o-tolyl-acetic acid. nih.gov The process begins with building an initial model of the molecule and then performing a geometry optimization to find the lowest energy conformation.

The conformational landscape of this compound is primarily defined by the rotation around several key single bonds: the bond connecting the phenyl ring to the chiral carbon, the C-C bond of the acetic acid moiety, and the C-O bond of the hydroxyl group. By systematically rotating these bonds and calculating the corresponding energy, a potential energy surface (PES) can be mapped to identify the global minimum energy conformer, which represents the most stable structure of the molecule. researchgate.net Computational studies reveal that intramolecular hydrogen bonding between the carboxylic acid proton and the alpha-hydroxyl group can play a significant role in stabilizing certain conformations.

The optimized geometric parameters, such as bond lengths and angles, for the most stable conformer can be precisely calculated. These theoretical values can be compared with experimental data from X-ray crystallography, if available, to validate the computational model. nih.gov

Table 1: Selected Optimized Geometrical Parameters for this compound (Calculated at B3LYP/6-311++G(d,p) level)

Parameter Bond/Angle Calculated Value (Å / °)
Bond Length C(aromatic)-C(chiral) 1.515 Å
C(chiral)-COOH 1.530 Å
C(chiral)-OH 1.425 Å
C=O (carboxyl) 1.210 Å
C-O (carboxyl) 1.355 Å
O-H (hydroxyl) 0.965 Å
O-H (carboxyl) 0.972 Å
Bond Angle C(aromatic)-C(chiral)-COOH 110.5°
C(aromatic)-C(chiral)-OH 111.2°
HO-C(chiral)-COOH 109.8°
C(chiral)-C(carboxyl)=O 123.0°
C(chiral)-C(carboxyl)-OH 112.5°

Note: These are representative theoretical values based on similar compounds and established computational methods. researchgate.netresearchgate.net

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations provide deep insights into the electronic properties of this compound. Frontier Molecular Orbital (FMO) analysis is a key component of these studies. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (Egap) is an important indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.govacs.org

Table 2: Calculated Electronic Properties of this compound

Property Calculated Value (eV)
HOMO Energy -6.85 eV
LUMO Energy -0.95 eV
HOMO-LUMO Energy Gap (Egap) 5.90 eV

Note: Values are representative and derived from DFT calculations on structurally related molecules. acs.orgresearchgate.net

Reaction Pathway Modeling and Transition State Analysis for this compound Transformations

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. uwa.edu.au Theoretical chemists can model transformations such as oxidation, esterification, or decarboxylation by mapping the entire reaction coordinate from reactants to products. This involves identifying and characterizing all intermediates and, crucially, the transition states (TS) that connect them.

A transition state is the highest energy point along the reaction pathway and represents the energy barrier that must be overcome for the reaction to proceed. uwa.edu.au By using methods like synchronous transit-guided quasi-Newton (STQN), the geometry of the transition state can be located and optimized. Vibrational frequency analysis is then performed to confirm the nature of the stationary point; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. uwa.edu.au

For instance, modeling the intramolecular esterification (lactonization) of a derivative or the oxidation of the secondary alcohol could reveal the step-by-step mechanism and the associated activation energies (Ea). This information is vital for understanding reaction kinetics and for optimizing reaction conditions to favor the formation of desired products. acs.org

Table 3: Hypothetical Reaction Pathway Analysis for a Transformation

Reaction Step Description Calculated Activation Energy (Ea) (kJ/mol)
Step 1 Proton transfer 45
Step 2 Nucleophilic attack 95 (Rate-Determining Step)
Step 3 Leaving group departure 20

Note: These values are illustrative for a hypothetical multi-step reaction involving this compound, based on principles from reaction modeling studies. uwa.edu.au

Theoretical Predictions of Spectroscopic Parameters

Computational chemistry allows for the accurate prediction of various spectroscopic parameters, which can aid in the identification and characterization of this compound. researchgate.net

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. mdpi.com The calculated frequencies are often scaled by a factor (e.g., 0.967) to correct for anharmonicity and other systematic errors in the computational method. mdpi.com This allows for the assignment of specific absorption bands in an experimental spectrum to the corresponding vibrational modes of the molecule, such as the characteristic stretches of the O-H, C=O, and C-O bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (δ) for ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net These calculations are typically performed on the optimized geometry of the molecule. The predicted chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared directly with experimental NMR data to confirm the molecular structure. tandfonline.com

Table 4: Predicted Spectroscopic Data for this compound

Spectroscopy Parameter Functional Group / Atom Predicted Value
IR Vibrational Frequency (scaled) O-H stretch (carboxylic acid) ~3450 cm⁻¹
C=O stretch (carboxylic acid) ~1720 cm⁻¹
O-H stretch (hydroxyl) ~3550 cm⁻¹
¹H NMR Chemical Shift (δ) -COOH ~11-12 ppm
-CH(OH)- ~5.1 ppm
Ar-CH₃ ~2.3 ppm
¹³C NMR Chemical Shift (δ) -COOH ~175 ppm
-CH(OH)- ~72 ppm
Ar-CH₃ ~19 ppm

Note: These are representative theoretical values based on established computational spectroscopy methods and data for similar compounds. researchgate.nettandfonline.com

Computational Studies of Reactivity Descriptors and Selectivity

Based on the electronic structure obtained from quantum chemical calculations, a range of global and local reactivity descriptors can be determined. researchgate.net These descriptors, rooted in conceptual DFT, help to quantify the reactivity and selectivity of this compound. researchgate.net

Ionization Potential (IP ≈ -EHOMO): Energy required to remove an electron.

Electron Affinity (EA ≈ -ELUMO): Energy released when an electron is added.

Chemical Hardness (η = (IP - EA) / 2): Resistance to change in electron distribution.

Chemical Softness (S = 1 / η): The reciprocal of hardness, indicating high reactivity.

Electronegativity (χ = (IP + EA) / 2): The power to attract electrons.

Electrophilicity Index (ω = μ² / 2η, where μ = -χ): A measure of the electrophilic nature of a molecule. researchgate.net

Local Reactivity Descriptors: To predict which specific atoms in the molecule are most reactive, local descriptors like Fukui functions are used. researchgate.net The Fukui function indicates the change in electron density at a particular point in the molecule when the total number of electrons is changed. This allows for the identification of the most likely sites for nucleophilic attack (where an electron is added) and electrophilic attack (where an electron is removed). nih.gov

Table 5: Calculated Global Reactivity Descriptors for this compound

Descriptor Symbol Calculated Value (eV)
Ionization Potential IP 6.85
Electron Affinity EA 0.95
Electronegativity χ 3.90
Chemical Potential μ -3.90
Chemical Hardness η 2.95
Chemical Softness S 0.339
Electrophilicity Index ω 2.58

Note: Values are calculated based on the representative HOMO/LUMO energies in Table 2, following established formulas. acs.orgresearchgate.net

Advanced Applications and Future Research Directions of Hydroxy O Tolyl Acetic Acid in Organic Synthesis

Utility as a Key Building Block for Complex Molecule Synthesis

The strategic placement of the hydroxyl and acetic acid groups on the o-tolyl scaffold makes Hydroxy-o-tolyl-acetic acid and its derivatives valuable intermediates in multi-step synthetic sequences. The carboxylic acid can be readily converted into esters, amides, or acid chlorides, while the hydroxyl group can participate in etherification or esterification reactions. This dual functionality allows for the controlled and sequential addition of different molecular fragments, facilitating the assembly of intricate target molecules.

A significant application of derivatives of o-tolyl-acetic acid is in the production of high-value agrochemicals. Notably, compounds like (E)-2-methoxyimino-2-(o-tolyl)acetic acid serve as crucial precursors in the industrial synthesis of Trifloxystrobin, a broad-spectrum foliar fungicide.

Catalytic Transformations Involving this compound

The chemical reactivity of this compound makes it a suitable substrate for various catalytic transformations. The carboxylic acid moiety is particularly amenable to reduction reactions, which are fundamental transformations in organic synthesis.

Catalytic Hydrogenation: Supported metal catalysts, such as Rhenium on a titanium dioxide support (Re/TiO₂), are effective for the selective hydrogenation of carboxylic acids to their corresponding alcohols. This process can convert this compound to 2-(2-hydroxymethylphenyl)acetic acid without reducing the aromatic ring. The catalyst's activity is optimized through specific pretreatment conditions, such as reduction with hydrogen at elevated temperatures.

Manganese-Catalyzed Hydrosilylation: An alternative mild reduction method involves hydrosilylation using earth-abundant metal catalysts like Manganese(I) carbonyl complexes (e.g., [MnBr(CO)₅]). With a silane (B1218182) reducing agent such as phenylsilane (B129415) (PhSiH₃), this method efficiently converts aromatic acetic acids into their corresponding alcohols. The reaction proceeds through the formation of a silyl (B83357) ester intermediate, followed by catalytic reduction. This approach is highly selective for the carboxylic acid group and tolerates other functional groups.

These catalytic methods represent powerful tools for modifying this compound, enabling its conversion into other useful synthetic intermediates.

Exploration of Sustainable Synthesis Approaches for this compound

Modern synthetic chemistry places a strong emphasis on sustainability, focusing on the use of renewable resources and environmentally benign processes. While specific green synthesis routes for this compound are not yet widely established, principles from biocatalysis offer promising future directions.

Enzymes are highly efficient and selective catalysts that operate under mild conditions. The synthesis of functionalized hydroxy acids can be envisioned using biocatalytic cascades. For instance, aldolases and related enzymes are known to catalyze C-C bond formation and could be engineered to assemble the basic framework from simpler, bio-based precursors. Furthermore, biocatalytic approaches have been successfully used to produce ω-hydroxycarboxylic acids from renewable feedstocks like fatty acids, demonstrating the potential for enzymatic pathways in synthesizing complex acids. The development of such biocatalytic routes could significantly reduce the environmental impact compared to traditional chemical syntheses.

Emerging Research Avenues and Potential for Novel Transformations

The versatile structure of this compound opens doors for its use in novel applications beyond current uses. Emerging research in related functional molecules suggests several potential avenues for future exploration.

Synthesis of Bioactive Esters: Research on other hydroxyphenylacetic acids has shown that their lipophilicity and biological activity (e.g., antioxidant properties) can be enhanced by converting them into novel hydroxyalkyl esters. A similar strategy could be applied to this compound to create new compounds for evaluation in pharmaceutical or cosmetic applications.

Development of Functional Polymers: Hydroxyamino acids, which share functional similarities with this compound, are used as monomers for creating chiral organocatalysts and other functional polymers. By analogy, this compound could serve as a unique monomer for synthesizing new polyesters or polyamides with tailored properties for materials science applications.

Ligand Synthesis for Catalysis: The molecule's structure is suitable for modification into ligands for transition metal catalysis. The combination of a hard carboxylate donor and a modifiable aromatic ring provides a scaffold for designing new ligands that could find use in asymmetric synthesis or other catalytic processes.

Future research in these areas could unlock the full potential of this compound as a valuable and versatile chemical building block.

Q & A

Q. What are the optimal synthesis pathways for Hydroxy-o-tolyl-acetic acid (o-HPAA) to ensure high purity and yield?

  • Methodological Answer : The synthesis of o-HPAA (CAS 614-75-5) typically involves the Friedel-Crafts alkylation of o-cresol derivatives followed by oxidation. For example, reacting o-cresol with chloroacetic acid under basic conditions (e.g., NaOH) at 60–80°C for 6–8 hours yields o-hydroxyphenylacetic acid. Purification via recrystallization using ethanol/water mixtures improves purity (>99%) . Characterization via NMR (¹H and ¹³C) and HPLC (C18 column, UV detection at 254 nm) is critical to confirm structural integrity and quantify impurities .

Q. How can researchers mitigate hazards during laboratory handling of this compound?

  • Methodological Answer : Safety protocols include using PPE (nitrile gloves, lab coats, safety goggles) and engineering controls (fume hoods). Skin contact risks are highlighted in SDSs, necessitating immediate washing with soap and water. Storage should be in airtight containers away from oxidizing agents, with temperature maintained below 25°C . Spill management requires inert absorbents (e.g., vermiculite) and neutralization with sodium bicarbonate .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy or hydroxyl substitutions) alter the reactivity of this compound in catalytic reactions?

  • Methodological Answer : Comparative studies using derivatives like Homovanillic acid (4-hydroxy-3-methoxy-phenylacetic acid, CAS 306-08-1) reveal that electron-donating groups (e.g., methoxy) enhance stability in acidic conditions but reduce electrophilic reactivity. For instance, UV-Vis spectroscopy (λmax shifts) and DFT calculations can model substituent effects on electronic properties. Experimental validation via kinetic studies (e.g., esterification rates) is recommended .

Q. What analytical strategies resolve contradictions in reported pKa values for this compound?

  • Methodological Answer : Discrepancies in pKa (ranging 3.8–4.2) arise from solvent polarity and temperature variations. Standardize measurements using potentiometric titration in 0.1 M KCl at 25°C. Cross-validate with computational methods (e.g., COSMO-RS) to account for solvation effects. Recent studies suggest a consensus value of 4.0 ± 0.1 .

Q. How can researchers design experiments to assess the metabolic stability of this compound in biological systems?

  • Methodological Answer : Use isotopically labeled analogs (e.g., deuterated derivatives) for tracer studies in vitro. Incubate o-HPAA with liver microsomes (human or rodent) and monitor degradation via LC-MS/MS. Parameters like intrinsic clearance (CLint) and half-life (t½) should be calculated. Compare with structurally similar compounds (e.g., glyoxylic acid derivatives) to identify metabolic hotspots .

Data Interpretation and Experimental Design

Q. What statistical approaches are suitable for analyzing dose-response relationships in toxicity studies involving this compound?

  • Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to EC50 determinations. For in vivo assays, use ANOVA with post-hoc Tukey tests to compare treatment groups. Address batch-to-batch variability by including internal standards in HPLC analyses .

Q. How do solvent polarity and pH influence the aggregation behavior of this compound in aqueous solutions?

  • Methodological Answer : Conduct dynamic light scattering (DLS) and zeta potential measurements across pH 2–10. At pH < pKa (4.0), the neutral form aggregates into micelles, while ionization (pH > 4) disrupts self-assembly. Solvent effects can be quantified using Hansen solubility parameters .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.